molecular formula C7H8F6O3 B11757817 Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate

Cat. No.: B11757817
M. Wt: 254.13 g/mol
InChI Key: IEVNPPUQTLYFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate is a fluorinated organic compound with the molecular formula C7H9F6O3. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate typically involves the esterification of 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with isopropanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, where the reactants are continuously fed into a reactor. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate stands out due to its specific ester functional group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to chemical degradation .

Properties

IUPAC Name

propan-2-yl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O3/c1-3(2)16-4(14)5(15,6(8,9)10)7(11,12)13/h3,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNPPUQTLYFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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